(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Antiviral Hepatitis C Virus Nucleoside Prodrug

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 4594-45-0), commonly referred to as 6-chloropurine-2′-deoxyriboside, is a halogenated purine 2′-deoxynucleoside analog. It consists of a 6-chloropurine base N-glycosidically linked to 2-deoxy-β-D-ribofuranose.

Molecular Formula C10H11ClN4O3
Molecular Weight 270.67 g/mol
CAS No. 4594-45-0
Cat. No. B050427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
CAS4594-45-0
Synonyms6-Chloropurine Deoxyriboside;  NSC 409824;  6-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine;  (2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Molecular FormulaC10H11ClN4O3
Molecular Weight270.67 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O
InChIInChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7?/m0/s1
InChIKeyPGEULCIODBNODW-GFCOJPQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4594-45-0: 6-Chloropurine-2′-deoxyriboside as a Chemically Defined Nucleoside Scaffold for Targeted Antiviral and Anticancer Research Procurement


(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 4594-45-0), commonly referred to as 6-chloropurine-2′-deoxyriboside, is a halogenated purine 2′-deoxynucleoside analog. It consists of a 6-chloropurine base N-glycosidically linked to 2-deoxy-β-D-ribofuranose. This compound serves as a critical synthetic intermediate for generating diverse 6-substituted purine nucleoside libraries via nucleophilic aromatic substitution at the C6 chlorine . It has demonstrated direct antiviral activity against hepatitis C virus (HCV) in a cell-based replicon assay (EC50 = 47.2 µM) , and its 5′-O-masked prodrugs exhibit enhanced potency, confirming its value as a core pharmacophore. Unlike the corresponding riboside, 6-chloropurine-2′-deoxyriboside is preferentially incorporated into DNA, making it the scaffold of choice for projects targeting DNA polymerases or requiring DNA-specific chain termination.

Why 6-Chloropurine-2′-deoxyriboside Cannot Be Replaced by 6-Chloropurine Riboside or 2-Amino-6-Chloropurine Analogs in DNA-Directed Studies


In-class purine nucleosides differ fundamentally in their sugar configuration (ribose vs. 2′-deoxyribose), which dictates their metabolic fate and macromolecular target. 6-Chloropurine riboside is primarily channeled into RNA pathways, whereas 6-chloropurine-2′-deoxyriboside is selectively phosphorylated by deoxycytidine kinase and other nucleotide kinases to its triphosphate form, which then acts as a substrate for DNA polymerases . Substituting the 6-chloro-2′-deoxyriboside with 2-amino-6-chloropurine-2′-deoxyriboside (cladribine precursor) alters the hydrogen-bonding pattern: the added 2-amino group dramatically changes base-pairing fidelity, reducing the discrimination factor from 250-fold to 170-fold in HSV-1 polymerase assays . Even within the 6-halogenated series, the identity of the 6-substituent critically determines the compound's utility as an electrophilic intermediate. 6-Chloropurine-2′-deoxyriboside provides an optimal balance of leaving-group reactivity (Cl) and stability, making it the preferred entry point for synthesizing 6-alkoxy, 6-alkylamino, and 6-thio purine nucleoside libraries. Generic substitution with a riboside or a 2-amino derivative would redirect the biological readout to RNA polymerases or alter the intermediate's reactivity profile, respectively, invalidating the experimental design.

Head-to-Head Quantitative Differentiation Evidence for Procuring 6-Chloropurine-2′-deoxyriboside (4594-45-0) Over Its Closest Analogs


Anti-HCV Potency: Unmasked Parent Compound vs. 5′-O-Benzoyl Prodrug Defines Scaffold Basal Activity

The intrinsic anti-HCV activity of 6-chloropurine-2′-deoxyriboside serves as the critical baseline for its prodrug development. In a cell-based HCV subgenomic replicon assay (Huh7 cells, 48 h), the parent compound displayed an EC50 of 47.2 µM. Masking the 5′-hydroxyl group with a benzoyl ester increased potency 7.7-fold, yielding an EC50 of 6.1 µM for the 5′-O-benzoyl analogue . This quantitative relationship demonstrates that the underivatized compound is not merely a synthetic artifact but a measurable pharmacophore, and its activity threshold directly informs the design of next-generation 5′-modified prodrugs. No in-class riboside exhibits comparable DNA-directed anti-HCV activity.

Antiviral Hepatitis C Virus Nucleoside Prodrug

Thermophilic Biocatalytic Synthesis: 90% Conversion Yield Advantage Over 6-Chloropurine Riboside (68%)

In a direct comparative study using Geobacillus stearothermophilus CECT 43 whole-cell biocatalysis, 6-chloropurine-2′-deoxyriboside was synthesized with a conversion yield of 90%, whereas 6-chloropurine riboside achieved only 68% under identical conditions . Furthermore, when the biocatalyst was immobilized in an agarose matrix, it could be reused for at least 70 cycles without significant loss of activity, producing 379 mg/L of the target deoxyriboside. This 22-percentage-point yield advantage translates into significantly lower cost-per-gram and higher throughput for research-scale and pilot-scale production.

Biocatalysis Nucleoside biosynthesis Thermophilic microorganisms

DNA Polymerase Fidelity Discrimination: 6-Chloropurine dNTP Exhibits 250-Fold Discrimination Opposite Template T, Distinct from 2-Amino-6-Chloro (170-Fold) and 2-Aminopurine (18-Fold) Analogs

When incorporated as the corresponding 5′-triphosphate (dNTP) by Herpes Simplex Virus-1 (HSV-1) DNA polymerase opposite a template thymine (T), 6-chloropurine dNTP showed a Vmax of 4.6 ± 0.3 units, a Km of 460 ± 70 µM, and a catalytic efficiency (Vmax/Km) of 0.010, yielding a discrimination factor of 250-fold relative to the correct dATP:T base pair. In contrast, 2-amino-6-chloropurine dNTP exhibited a lower discrimination factor of 170-fold, while 2-aminopurine dNTP showed only 18-fold discrimination . The chlorine substituent at C6 significantly decreased correct polymerization opposite T by 6- to 9-fold compared to purine or 6-methylpurine, and the addition of an N2 amino group to 6-chloropurine dNTP partially rescued incorporation efficiency (relaxing discrimination from 250 to 170). These quantified differences make the parent 6-chloropurine scaffold uniquely suited for probing polymerase active site stringency and for designing mutagenic nucleotide probes.

DNA Polymerase Nucleotide Analog Fidelity

Chemoenzymatic Versatility: 6-Chloropurine-2′-deoxyriboside as a Universal Electrophilic Intermediate for 6-Substituted Purine dNTP Libraries vs. 2′-Deoxyadenosine

6-Chloropurine-2′-deoxyriboside acts as a near-universal electrophilic acceptor in nucleoside 2′-deoxyribosyltransferase (NDT)–catalyzed transglycosylation reactions. Using Lactobacillus animalis NDT immobilized on DEAE-Sepharose, the compound is produced alongside other halogenated deoxyribosides such as 6-bromopurine-2′-deoxyriboside, 6-chloro-2-fluoropurine-2′-deoxyriboside, and 5-chloro-2′-deoxyuridine . In contrast, 2′-deoxyadenosine lacks a displaceable leaving group at C6 and cannot serve as a general precursor for diverse 6-substituted analogs. This chemoenzymatic platform enables a single biocatalyst to generate multiple high-value deoxyribosides from a common synthetic route, with 6-chloropurine-2′-deoxyriboside being the most synthetically malleable entry point due to the optimal leaving-group potential of chlorine (vs. Br or I in terms of balancing reactivity and selectivity).

Chemoenzymatic synthesis Nucleoside phosphorylase Transglycosylation

Prioritized Application Scenarios Where 6-Chloropurine-2′-deoxyriboside (4594-45-0) Delivers Quantifiable Differentiation


HCV Antiviral Discovery: Baseline Scaffold for 5′-O-Masked Prodrug SAR Programs

Medicinal chemistry teams developing novel anti-HCV nucleoside prodrugs require the parent 6-chloropurine-2′-deoxyriboside as the essential starting material. Its well-characterized EC50 of 47.2 µM in the HCV replicon assay provides a reproducible baseline against which new 5′-O-acyl, 5′-O-sulfonyl, and 5′-O-benzyl prodrugs are benchmarked. The 7.7-fold potency enhancement of the 5′-O-benzoyl prodrug validates this scaffold as a privileged chemotype for further optimization .

Enzymatic Process Development: High-Yield Biocatalytic Production Platform

Bioprocess engineers seeking to produce halogenated purine deoxynucleosides at pilot scale can leverage the 90% biocatalytic conversion yield demonstrated for 6-chloropurine-2′-deoxyriboside using immobilized Geobacillus stearothermophilus, a 32% relative improvement over the riboside analog. The ability to reuse the biocatalyst for ≥70 cycles provides a robust, scalable, and green chemistry route to this key intermediate .

DNA Polymerase Fidelity and Mutagenesis Studies

Structural biologists and enzymologists investigating the mechanisms of DNA polymerase fidelity use the triphosphate of 6-chloropurine-2′-deoxyriboside because its 250-fold discrimination factor opposite template T provides a clear, quantifiable signal of misincorporation. This value is distinct from the 170-fold discrimination of the 2-amino-6-chloro analog and the 18-fold of 2-aminopurine, enabling precise dissection of the contributions of minor-groove hydrogen bonding and steric effects on polymerase selectivity .

Nucleoside Analog Library Synthesis via Chemoenzymatic Platforms

Core facilities and CROs specializing in modified oligonucleotide synthesis can stock 6-chloropurine-2′-deoxyriboside as a universal precursor. Its chlorine leaving group permits efficient one-step nucleophilic displacement by diverse nucleophiles (primary/secondary amines, thiols, alkoxides) to generate 6-substituted purine 2′-deoxynucleoside libraries. This contrasts with 2′-deoxyadenosine, which cannot be directly derivatized at C6, consolidating inventory and reducing procurement complexity .

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